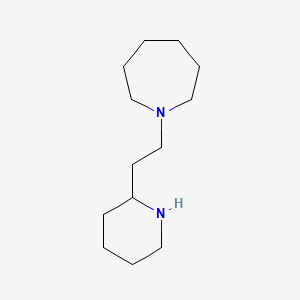

1-(2-Piperidin-2-yl-ethyl)-azepane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 1-(2-Piperidin-2-yl-ethyl)-azepane is a heterocyclic molecule that is part of a broader class of chemical compounds known for their ring structures containing nitrogen atoms, such as piperidine and azepane derivatives. These compounds are of significant interest in medicinal chemistry due to their potential biological activities and their use as scaffolds for drug development.

Synthesis Analysis

The synthesis of related azepane derivatives has been reported through various methods. One approach involves the diastereoselective synthesis of bicyclic beta-lactams via radical cyclization, which is then followed by reductive ring opening to yield novel 2-(1-alkoxy-2-hydroxyethyl)azepanes . Another method reported the synthesis of fluorinated piperidine and azepane derivatives using functionalized dialdehydes, which undergo oxidative ring cleavage and subsequent reductive ring closure . These methods highlight the versatility and creativity in synthesizing azepane derivatives, which could potentially be applied to the synthesis of 1-(2-Piperidin-2-yl-ethyl)-azepane.

Molecular Structure Analysis

The molecular structure of azepane derivatives is characterized by a seven-membered ring containing a nitrogen atom. The presence of substituents, such as the piperidin-2-yl-ethyl group in 1-(2-Piperidin-2-yl-ethyl)-azepane, can significantly influence the molecule's stereochemistry and, consequently, its biological activity. The stereocontrolled synthesis methods suggest that the spatial arrangement of these substituents is a critical factor in the synthesis of such compounds .

Chemical Reactions Analysis

Azepane derivatives can participate in various chemical reactions, particularly those involving their nitrogen atom, which can act as a nucleophile. The synthesis processes described involve radical cyclization and reductive ring opening, indicating that azepane derivatives can undergo radical and reductive transformations . Additionally, the oxidative ring cleavage of cycloalkenes to form azepane derivatives suggests that these compounds can also be involved in oxidation-reduction reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of azepane derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure and substituents. The synthesis of these compounds often aims to introduce functional groups that can enhance their pharmacological profile, such as trifluoromethyl groups for increased lipophilicity . The binding properties of azepane derivatives to biological targets, such as the human histamine H3 receptor, are also of great interest, with some derivatives showing high affinity and selectivity, as well as favorable metabolic stability and low toxicity .

Aplicaciones Científicas De Investigación

Functionalization and Synthesis

Selective Synthesis of Functionalized Compounds : Research has explored the generation and alkylation of aziridinyl anions with dihaloalkanes and a novel ring-expansion protocol, resulting in azaheterocycles such as 3-CF3-azepanes, highlighting synthetic methods for functionalizing compounds like 1-(2-Piperidin-2-yl-ethyl)-azepane (Dolfen et al., 2014).

Transition-metal-catalyzed Functionalization : Studies on transition-metal-catalyzed sp3 C-H activation have shown methods to functionalize saturated cyclic amines, such as azepanes, by direct catalytic arylation at positions adjacent to nitrogen atoms (Peschiulli et al., 2013).

Photopolymerization and Material Science

- Application in Photopolymerization : Naphthalimide dyes, including those with piperidin-1-yl derivatives, have been synthesized and studied for their photopolymerization behavior, demonstrating their potential in material science applications (Yang et al., 2018).

Chemical Transformations and Synthesis

Novel Transformations in Organic Synthesis : Research has shown that certain acrylonitrile derivatives can undergo transformations to produce azepane derivatives, indicating the versatility of such structures in organic synthesis (Gorulya et al., 2011).

Synthesis of Functionalized N-Heterocycles : A study on tantalum-catalyzed hydroaminoalkylation has demonstrated the synthesis of α- and β-alkylated N-heterocycles, including azepanes, providing a new method for the synthesis of complex organic compounds (Payne et al., 2013).

Catalytic Asymmetric Synthesis : Research has focused on the asymmetric synthesis of cyclic amino acids and alkaloid derivatives, including azepanes and piperidines, highlighting their significance in medicinal chemistry (Kano et al., 2010).

Medicinal Chemistry and Drug Development

Histamine H3 Receptor Ligands : Novel biphenyloxy-alkyl derivatives of azepane have been synthesized and evaluated as histamine H3 receptor ligands, emphasizing their potential in drug discovery (Łażewska et al., 2017).

Radioimmunotherapy Ligands : Compounds including piperidine and azepane derivatives have been investigated as potential chelators in radioimmunotherapy, showcasing their application in targeted cancer therapy (Chong et al., 2006).

Safety and Hazards

Mecanismo De Acción

Target of Action

Piperidine derivatives, which this compound is a part of, are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .

Mode of Action

Piperidine derivatives have been shown to have various pharmacological activities . For instance, some piperidine derivatives have shown antiaggregatory and antioxidant effects .

Biochemical Pathways

Piperidine derivatives are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The pharmacokinetics of piperidine derivatives are an important area of research, given their widespread use in the pharmaceutical industry .

Result of Action

Some piperidine derivatives have shown potential anticancer activity through apoptosis induction .

Action Environment

The environmental conditions can significantly impact the effectiveness of many pharmaceutical compounds, including piperidine derivatives .

Propiedades

IUPAC Name |

1-(2-piperidin-2-ylethyl)azepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2/c1-2-6-11-15(10-5-1)12-8-13-7-3-4-9-14-13/h13-14H,1-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSIMDLOECCBETG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CCC2CCCCN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-chlorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine](/img/structure/B3003588.png)

![N-[1-(2-Methoxyacetyl)-2,3-dihydroindol-5-yl]prop-2-enamide](/img/structure/B3003595.png)

![N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3003597.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B3003600.png)

![5-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]furan-2-carboxamide](/img/structure/B3003601.png)

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(3-bromophenyl)prop-2-en-1-one](/img/structure/B3003604.png)

![N-(5-chloro-2-methylphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3003606.png)